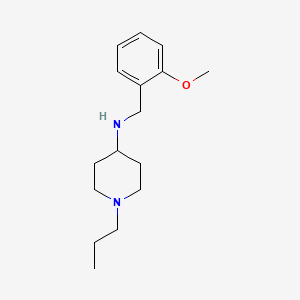![molecular formula C15H16N2OS B5819184 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide, also known as MPTA, is a chemical compound that has been of interest in the field of scientific research due to its potential applications in medicine. MPTA is a thioamide derivative that has been synthesized through a number of methods, and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition may lead to the accumulation of DNA damage and ultimately to cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in acetylcholine levels in the brain, which may have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease. 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has also been found to exhibit anti-inflammatory effects in animal models, suggesting its potential in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has been found to exhibit low solubility in water, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide. One area of interest is the development of 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide and to explore its potential applications in the treatment of neurodegenerative and inflammatory diseases.
In conclusion, 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide is a chemical compound that has been of interest in the field of scientific research due to its potential applications in medicine. Studies have shown that 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide exhibits cytotoxic effects on cancer cells, and has been found to inhibit the activity of certain enzymes involved in cell growth and proliferation. 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has also been found to exhibit various biochemical and physiological effects, including anti-inflammatory effects and inhibition of acetylcholinesterase activity. While 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has some limitations in lab experiments, there are several potential future directions for research on this compound.
合成方法
2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide can be synthesized through a number of methods, including the reaction of 4-methylthiophenol with 3-pyridinemethylamine followed by acetylation with acetic anhydride. Another method involves the reaction of 4-methylthiophenol with 3-pyridinemethanol followed by acetylation with acetic anhydride.
科学研究应用
2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide exhibits cytotoxic effects on cancer cells, and has been found to induce apoptosis in various cancer cell lines. 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has also been found to inhibit the growth of tumor cells in animal models, suggesting its potential as a therapeutic agent for cancer treatment.
属性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-12-4-6-14(7-5-12)19-11-15(18)17-10-13-3-2-8-16-9-13/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRTZYPDZPNGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5819104.png)



![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)
![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)
![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5819163.png)


![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)